Cas no 898778-10-4 (5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene)

5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene is a specialized heterocyclic compound featuring a thiophene core functionalized with a 1,3-dioxolane group and a 2-iodobenzoyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and the construction of complex polycyclic systems. The iodine substituent enhances its utility in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the dioxolane group offers protective functionality for carbonyl derivatives. Its well-defined molecular architecture ensures consistent performance in pharmaceutical and materials science research, where precise functionalization is critical. The compound’s stability and solubility in common organic solvents further facilitate its handling in synthetic applications.
5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene structure
898778-10-4 structure
Product Name:5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene
CAS No:898778-10-4
MF:C14H11IO3S
MW:386.204815149307
MDL:MFCD07699136
CID:867508
PubChem ID:24723497
Update Time:2025-10-30

5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-iodophenyl)methanone
    • 5-(1,3-DIOXOLAN-2-YL)-2-(2-IODOBENZOYL)THIOPHENE
    • AKOS016018598
    • 2-[5-(2-IODOBENZOYL)THIOPHEN-2-YL]-1,3-DIOXOLANE
    • [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone
    • MFCD07699136
    • 898778-10-4
    • DTXSID00641937
    • 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene
    • MDL: MFCD07699136
    • Inchi: 1S/C14H11IO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
    • InChI Key: JQBVFOJQSKDUII-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C1=CC=C(C2OCCO2)S1)=O

Computed Properties

  • Exact Mass: 385.94700
  • Monoisotopic Mass: 385.94736g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 509.5±50.0 °C at 760 mmHg
  • Flash Point: 262.0±30.1 °C
  • PSA: 63.77000
  • LogP: 3.62910
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene Security Information

5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene Suppliers

Amadis Chemical Company Limited
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(CAS:898778-10-4)5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene
Order Number:A1190212
Stock Status:in Stock
Quantity:1g/2g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:12
Price ($):566.0/830.0
Email:sales@amadischem.com

Additional information on 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene

Introduction to 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene (CAS No. 898778-10-4)

5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 898778-10-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their broad range of biological activities and industrial applications. The structural features of this molecule, particularly the presence of a 1,3-dioxolan-2-yl moiety and a 2-(2-Iodobenzoyl) substituent, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic and functional properties.

The 1,3-dioxolan-2-yl group is a five-membered oxygen-containing ring that introduces both rigidity and flexibility to the molecular framework. This structural motif is commonly found in natural products and bioactive molecules, contributing to their unique chemical and biological properties. In contrast, the 2-(2-Iodobenzoyl) moiety incorporates an iodine atom into the benzoyl group, which can serve as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in modern drug discovery and materials science, enabling the construction of complex molecular architectures with tailored properties.

Recent advancements in synthetic chemistry have highlighted the utility of thiophene derivatives in medicinal chemistry. The combination of the 1,3-dioxolan-2-yl and 2-(2-Iodobenzoyl) groups in 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene positions it as a valuable building block for the development of novel pharmaceuticals. For instance, researchers have explored its potential in designing kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The iodine substituent on the benzoyl group facilitates palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores at other positions on the thiophene ring.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Thiophene derivatives are well-known for their electronic properties, making them suitable candidates for organic semiconductors, optoelectronic devices, and photovoltaic materials. The presence of both oxygen and iodine atoms in 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene can influence its electronic characteristics, potentially enhancing its performance in these applications. For example, the electron-withdrawing nature of the benzoyl group and the electron-donating effect of the dioxolan ring can modulate the energy levels of the molecule, affecting its conductivity and optical response.

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene involves multi-step organic transformations that highlight modern synthetic methodologies. The preparation typically begins with the functionalization of a thiophene precursor followed by selective introduction of the 1,3-dioxolan-2-yl group. This step often requires careful control of reaction conditions to ensure high yield and purity. Subsequently, the benzoylation step introduces the 2-(2-Iodobenzoyl) moiety via nucleophilic aromatic substitution or other suitable coupling strategies. The final product is then purified using techniques such as column chromatography or recrystallization to obtain high-quality material for further studies.

Recent research has demonstrated the utility of this compound in drug discovery efforts aimed at addressing unmet medical needs. For example, studies have investigated its potential as a scaffold for developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in various biological processes and are often implicated in diseases such as cancer and neurodegenerative disorders. By leveraging the structural features of 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene, researchers have designed molecules capable of disrupting specific PPIs with high selectivity.

The iodine atom on the benzoyl group also enables post-synthetic modifications that can enhance drug-like properties such as solubility and bioavailability. For instance, palladium-catalyzed coupling reactions can be used to introduce various aryl groups or heteroaryl moieties at different positions on the thiophene ring. These modifications can fine-tune pharmacokinetic profiles and improve interactions with biological targets. Such flexibility makes 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene a valuable asset in medicinal chemistry libraries.

In conclusion,5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene (CAS No. 898778-10-4) is a multifunctional compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials design. As synthetic methodologies continue to evolve,this compound will likely remain at forefront of innovation,driving progress across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:898778-10-4)5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene
A1190212
Purity:99%/99%
Quantity:1g/2g
Price ($):566.0/830.0
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